(2R)-2,3-dimethylbutan-1-ol
Overview
Description
Synthesis Analysis
“(2R)-2,3-dimethylbutan-1-ol” is an important intermediate in the production of many industrial chemicals, such as surfactants, lubricants, and solvents. It is also used as a solvent in the pharmaceutical industry.Molecular Structure Analysis
The molecular structure of “(2R)-2,3-dimethylbutan-1-ol” can be represented by the Inchi Code: 1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1 .Physical And Chemical Properties Analysis
“(2R)-2,3-dimethylbutan-1-ol” is a liquid at room temperature . It has a molecular weight of 102.18 g/mol .Scientific Research Applications
Sigma-1 Receptor and Neurodegenerative Diseases
The role of Sigma-1 receptor, an intracellular chaperone, has been explored in neurodegenerative diseases. Sigma-1 receptor aids cell survival by attenuating endoplasmic reticulum (ER) stress. It is involved in Ca2+-signaling between the ER and mitochondria, playing a crucial role in inter-organelle signaling. This receptor's unique pharmacological profile suggests its potential therapeutic applications in diseases like Alzheimer's and Parkinson's (Penke et al., 2017).
Nucleotide Excision Repair Mechanism
Research on nucleotide excision repair (NER) elucidates how cells respond to DNA damage, highlighting its significance in maintaining genetic stability and preventing carcinogenesis. This comprehensive understanding of NER mechanisms has implications for understanding the cellular response to genotoxic stress (Costa et al., 2003).
Biomass-derived Fuels
Studies on biomass-derived 2,5-dimethylfuran as an alternative fuel explore its application in compression and spark ignition engines, showing promise due to its similar physicochemical properties to petroleum-based fuels. This research supports the development of renewable energy sources and the optimization of fuel synthesis processes for environmental sustainability (Nguyen et al., 2021).
Amino Acid Radicals in Enzymatic Reactions
The study of amino acid radicals, especially in the context of ribonucleotide reductase (RNR), demonstrates the critical role of radical-based mechanisms in enzymatic reactions, contributing to our understanding of biological redox processes (Lendzian, 2005).
Aptamers in Bioanalytical Applications
Aptamers, as artificial single-stranded DNA or RNA sequences, have shown high specificity in binding to target molecules, making them effective in biosensing, diagnostics, and therapeutics. This research area opens up new avenues for developing targeted therapeutic agents and diagnostic tools (Iliuk et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2R)-2,3-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648457 | |
Record name | (2R)-2,3-Dimethylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3-dimethylbutan-1-ol | |
CAS RN |
15019-27-9 | |
Record name | (2R)-2,3-Dimethylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2,3-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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